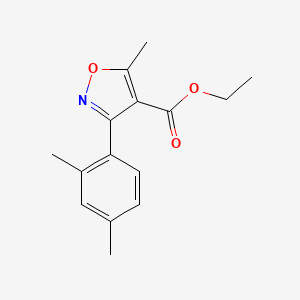

Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate

説明

Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate is an isoxazole derivative featuring a 2,4-dimethylphenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with diverse pharmacological applications, including anti-convulsant, antibacterial, and antitumor activities . The compound’s synthesis likely follows established protocols for isoxazole derivatives, such as condensation reactions of oximes with activated alkenes, followed by purification via automated silica gel chromatography .

特性

分子式 |

C15H17NO3 |

|---|---|

分子量 |

259.30 g/mol |

IUPAC名 |

ethyl 3-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-5-18-15(17)13-11(4)19-16-14(13)12-7-6-9(2)8-10(12)3/h6-8H,5H2,1-4H3 |

InChIキー |

GVUXEFLRZWGTGE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzoyl chloride with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

科学的研究の応用

Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Variations and Molecular Properties

Key structural differences among analogues arise from substituents at the 3- and 5-positions of the isoxazole ring. The table below summarizes molecular properties and substituent effects:

Crystallographic and Structural Analysis

- Phenyl Analogues : Single-crystal X-ray diffraction confirms planar isoxazole rings with substituents influencing packing modes. For example, the phenyl derivative in adopts a conformation favorable for intermolecular interactions .

- Anthracene Analogues : Crystallographic data reveal near-perpendicular orientations between the isoxazole and anthracene rings, with π-stacking distances (~3.3 Å) critical for DNA binding .

生物活性

Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate features a five-membered isoxazole ring with an ethyl ester group and a dimethylphenyl substituent. The presence of these functional groups influences its biological activity by modulating lipophilicity and bioavailability.

The biological activity of this compound is thought to arise from its interaction with various molecular targets within biological systems. The isoxazole moiety can engage in hydrogen bonding with proteins and enzymes, potentially affecting their activity. Additionally, the compound's ester and phenyl groups may enhance its affinity for specific receptors or enzymes involved in disease processes.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For instance, derivatives of isoxazoles have demonstrated the ability to reduce inflammation in animal models, indicating that Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate may share similar properties . This activity could be attributed to the modulation of inflammatory pathways at the molecular level.

Anticancer Activity

Emerging evidence suggests that Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate may possess anticancer properties. In particular, studies involving docking simulations have indicated that it interacts effectively with the vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy . Compounds with structural similarities have shown promising antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. Effective against multiple strains. |

| Anti-inflammatory Studies | Reduced edema in carrageenan-induced inflammation models. |

| Anticancer Research | Showed significant binding affinity to VEGFR-2; exhibited over 70% inhibition at specific concentrations in cancer cell assays. |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。